molecular formula C16H12O4 B13350600 3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid

3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid

Cat. No.: B13350600
M. Wt: 268.26 g/mol
InChI Key: TYPMBLMZCUUOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid is an organic compound that features a dibenzofuran moiety attached to a butanoic acid backbone Dibenzofuran is a heterocyclic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce halogen atoms onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-dibenzofuran-2-yl-2-oxobutanoic acid

InChI

InChI=1S/C16H12O4/c1-9(15(17)16(18)19)10-6-7-14-12(8-10)11-4-2-3-5-13(11)20-14/h2-9H,1H3,(H,18,19)

InChI Key

TYPMBLMZCUUOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)C(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.